molecular formula C16H16F2N4O2 B2377130 N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903166-97-1

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2377130
CAS RN: 1903166-97-1
M. Wt: 334.327
InChI Key: RRSQDYQSUAJRQK-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer therapy. This compound is a member of the pyrimidine class of anticancer agents and has been found to be effective against various types of cancer, including leukemia, lymphoma, and solid tumors.

Scientific Research Applications

1. Metabolism and Disposition Studies

  • Metabolic Fate and Excretion: A related compound, N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, was studied for its metabolism and excretion in rats and dogs, using 19F-NMR spectroscopy and other techniques. The study highlighted the compound's elimination primarily through metabolism, with the major metabolite identified in urine and bile (Monteagudo et al., 2007).

2. Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, closely related to N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide, demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty et al., 2019).

3. Anti-Inflammatory and Analgesic Properties

  • COX Inhibition and Pain Relief: Related compounds with a similar pyrimidine structure were synthesized and evaluated for their cyclooxygenase (COX) inhibition, analgesic, and anti-inflammatory activities. These compounds showed significant inhibitory activity on COX-2 selectivity, providing pain relief and reducing inflammation (Abu‐Hashem et al., 2020).

4. Anti-Cancer Properties

  • Inhibition of Cancer Cell Proliferation: A study on N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, closely related to N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide, showed anti-proliferative activity against A375 cells. Molecular docking analysis was also performed to explore its binding mode (Zhou et al., 2021).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2/c17-12-2-1-11(13(18)7-12)9-19-16(23)14-8-15(21-10-20-14)22-3-5-24-6-4-22/h1-2,7-8,10H,3-6,9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSQDYQSUAJRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-6-morpholinopyrimidine-4-carboxamide

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